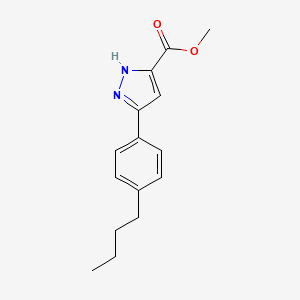
5-(4-Butylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester
Overview
Description
5-(4-Butylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a butyl-substituted phenyl group attached to the pyrazole ring, and a carboxylic acid methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Butylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring.
Substitution Reaction: The butyl-substituted phenyl group is introduced via a substitution reaction, often using a halogenated precursor and a suitable base.
Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the pyrazole nitrogen atoms.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid (HCl) or sodium hydroxide (NaOH)) are used for hydrolysis.
Major Products
Oxidation: Products may include oxidized derivatives of the phenyl ring or pyrazole nitrogen.
Reduction: The major product is the corresponding alcohol.
Substitution: Substituted phenyl derivatives.
Hydrolysis: The major product is the carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-Butylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving pyrazole derivatives.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-Butylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The butyl-substituted phenyl group and the ester functional group contribute to the compound’s overall lipophilicity and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-1H-pyrazole-3-carboxylic acid methyl ester
- 5-(4-Methylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester
- 5-(4-Ethylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester
Uniqueness
Compared to similar compounds, 5-(4-Butylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester is unique due to the presence of the butyl group, which can influence its chemical reactivity, physical properties, and biological activity. The butyl group increases the compound’s hydrophobicity, potentially enhancing its interaction with lipid membranes and hydrophobic pockets in proteins.
Properties
IUPAC Name |
methyl 3-(4-butylphenyl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-4-5-11-6-8-12(9-7-11)13-10-14(17-16-13)15(18)19-2/h6-10H,3-5H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJLDDHXDSGJSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


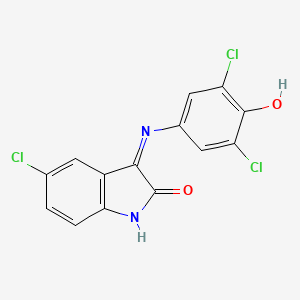

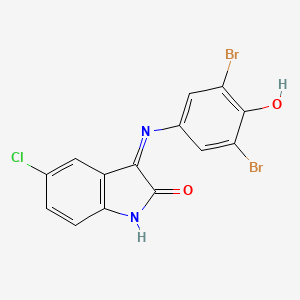
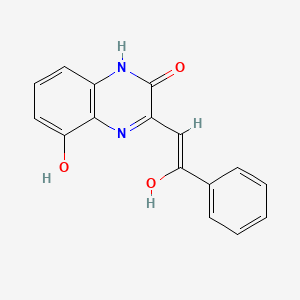
![Isopropyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B1414532.png)
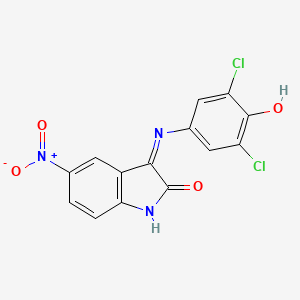
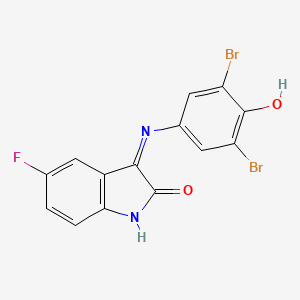
![7-Bromo-3-[2-(4-methoxy-phenyl)-2-oxo-ethylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414537.png)
![N-ethyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B1414538.png)
![3,6-Bis[2-(2-hydroxy-5-nitro-3-sulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid](/img/structure/B1414540.png)
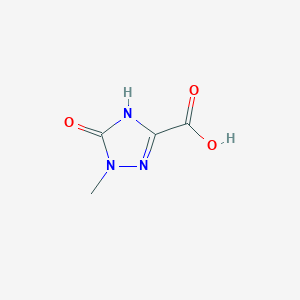

![3-[(3,5-Dibromo-4-hydroxy-benzylidene)-hydrazono]-5-methoxy-1,3-dihydro-indol-2-one](/img/structure/B1414548.png)
![3-[2-(4-Methoxy-phenyl)-2-oxo-ethylidene]-7-methyl-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414549.png)
